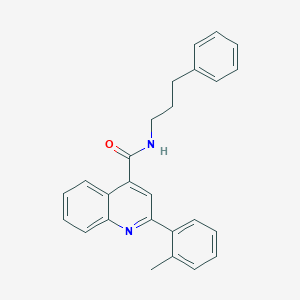![molecular formula C19H24N2O4S B4750857 N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4750857.png)
N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide, also known as EPM-102 or BML-210, is a chemical compound that belongs to the family of sulfonamide-based drugs. It has recently gained attention in scientific research due to its potential therapeutic properties in various diseases, including cancer, inflammation, and neuropathic pain. In
Wirkmechanismus
The mechanism of action of N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide involves the inhibition of several enzymes and signaling pathways that are involved in cancer growth, inflammation, and pain. N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer growth (7). It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that produces inflammatory mediators (8). Additionally, N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell survival (9).
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide has been shown to have several biochemical and physiological effects in animal models and cell culture studies. It has been found to reduce cancer cell proliferation and induce apoptosis in cancer cells (2, 3). It also reduces inflammation by inhibiting the production of inflammatory mediators (4, 5). Furthermore, N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide has been shown to reduce pain and improve nerve function in animal models of neuropathic pain (6).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide in lab experiments is its selective inhibition of HDACs, which makes it a promising candidate for cancer treatment (7). Additionally, N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide has been shown to have low toxicity in animal models, which is a desirable characteristic for a potential therapeutic agent (10). However, one limitation of using N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy (11).
Zukünftige Richtungen
For research and development of N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide include exploring its therapeutic potential in other diseases and developing more soluble and bioavailable formulations.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide has been extensively studied for its potential therapeutic properties in various diseases. In cancer research, N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and colon cancer cells (2). It has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the treatment of cancer (3).
In addition to cancer, N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide has also been studied for its anti-inflammatory properties. It has been shown to reduce inflammation in animal models of arthritis and colitis (4, 5). Furthermore, N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide has been found to have neuroprotective effects in animal models of neuropathic pain, which is a type of chronic pain caused by nerve damage (6).
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-2-(N-methylsulfonylanilino)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-4-17(21(26(3,23)24)15-11-7-6-8-12-15)19(22)20-16-13-9-10-14-18(16)25-5-2/h6-14,17H,4-5H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGIDRCUBSXNPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OCC)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-ethyl-N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B4750774.png)
![ethyl 4,5-dimethyl-2-({[2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4750787.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B4750802.png)
![N-benzyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4750809.png)
![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide](/img/structure/B4750825.png)
![ethyl 4,5-dimethyl-2-{[3-(1-naphthyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4750826.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4750831.png)

![methyl 4-[(4-sec-butylphenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4750852.png)

![3-allyl-8-sec-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4750867.png)
![2-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-3-furamide](/img/structure/B4750872.png)
![N-{4-[N-(mesitylsulfonyl)ethanehydrazonoyl]phenyl}-2-methylbenzamide](/img/structure/B4750880.png)
